molecular formula C7H5Cl2NO2 B6158872 4,5-dichloro-6-methylpyridine-2-carboxylic acid CAS No. 1782593-96-7

4,5-dichloro-6-methylpyridine-2-carboxylic acid

Cat. No. B6158872
CAS RN: 1782593-96-7
M. Wt: 206
InChI Key:
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Description

4,5-dichloro-6-methylpyridine-2-carboxylic acid (DCMPCA) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. DCMPCA is a member of the pyridine family and contains two chlorine atoms, a methyl group, and a carboxylic acid group. It has a molar mass of 205.9 g/mol and a melting point of 156-158°C. DCMPCA is a colorless solid that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

4,5-dichloro-6-methylpyridine-2-carboxylic acid has been studied for its potential applications in a variety of scientific fields. In medicine, 4,5-dichloro-6-methylpyridine-2-carboxylic acid has been studied as a potential anti-inflammatory agent. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In biochemistry, 4,5-dichloro-6-methylpyridine-2-carboxylic acid has been studied as a potential inhibitor of the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. 4,5-dichloro-6-methylpyridine-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

4,5-dichloro-6-methylpyridine-2-carboxylic acid works by binding to the active sites of the enzymes it targets. For example, when 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of COX-2, it prevents the enzyme from synthesizing prostaglandins. Similarly, when 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of TS, it prevents the enzyme from synthesizing DNA. When 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of AChE, it prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-dichloro-6-methylpyridine-2-carboxylic acid depend on the enzyme it is targeting. For example, when 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of COX-2, it prevents the enzyme from synthesizing prostaglandins, which can lead to reduced inflammation. When 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of TS, it prevents the enzyme from synthesizing DNA, which can lead to reduced cell proliferation. When 4,5-dichloro-6-methylpyridine-2-carboxylic acid binds to the active site of AChE, it prevents the enzyme from breaking down acetylcholine, which can lead to increased levels of acetylcholine in the brain and increased nerve activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dichloro-6-methylpyridine-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, 4,5-dichloro-6-methylpyridine-2-carboxylic acid is relatively stable and does not degrade easily, which makes it useful for long-term experiments. The main limitation of 4,5-dichloro-6-methylpyridine-2-carboxylic acid is that it is not as potent as some other compounds, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the use of 4,5-dichloro-6-methylpyridine-2-carboxylic acid. One potential direction is to further explore its potential as an anti-inflammatory agent. Additionally, 4,5-dichloro-6-methylpyridine-2-carboxylic acid could be studied as a potential inhibitor of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators. Another potential future direction is to study the effects of 4,5-dichloro-6-methylpyridine-2-carboxylic acid on other biological processes, such as cell signaling and gene expression. Finally, 4,5-dichloro-6-methylpyridine-2-carboxylic acid could be studied as a potential therapeutic agent for the treatment of various diseases and disorders.

Synthesis Methods

4,5-dichloro-6-methylpyridine-2-carboxylic acid can be synthesized in a laboratory setting using a variety of methods. One such method involves the reaction of 4,5-dichloro-2-methylpyridine with ethyl chloroformate to form 4,5-dichloro-6-methylpyridine-2-carboxylic acid. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically heated to a temperature of between 40-50°C and is complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dichloro-6-methylpyridine-2-carboxylic acid involves the chlorination of 6-methylpyridine-2-carboxylic acid followed by further chlorination and purification steps.", "Starting Materials": [ "6-methylpyridine-2-carboxylic acid", "Phosphorus pentachloride (PCl5)", "Thionyl chloride (SOCl2)", "Methanol (CH3OH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 6-methylpyridine-2-carboxylic acid in PCl5 and heat the mixture to 80-90°C for 2-3 hours to obtain 4-chloro-6-methylpyridine-2-carboxylic acid.", "Step 2: Add thionyl chloride to the reaction mixture and heat to 80-90°C for 2-3 hours to obtain 4,5-dichloro-6-methylpyridine-2-carboxylic acid.", "Step 3: Purify the product by dissolving it in methanol and adding NaOH to adjust the pH to 8-9. Filter the solution and wash the solid with water to obtain the final product.", "Step 4: If necessary, further purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1782593-96-7

Product Name

4,5-dichloro-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206

Purity

95

Origin of Product

United States

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